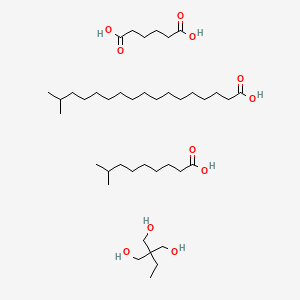
Einecs 284-321-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 284-321-3, also known as hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane, is a complex ester compound. It is primarily used in various industrial applications due to its unique chemical properties and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane involves esterification reactions. The primary reactants include hexanedioic acid, isodecanoic acid, isooctadecanoic acid, and trimethylolpropane. The reaction typically occurs under acidic conditions, with a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of ester bonds, resulting in the desired ester compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in precise ratios and subjected to controlled heating and stirring. The reaction is monitored to ensure complete esterification, and the resulting product is purified through distillation or other separation techniques to obtain the final ester compound.
化学反应分析
Types of Reactions
Hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alcohols and amines, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of lubricants, plasticizers, and other industrial products due to its stability and chemical properties.
作用机制
The mechanism of action of hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then interact with biological molecules or participate in further chemical reactions. The specific pathways and molecular targets depend on the context of its use and the specific reactions it undergoes.
相似化合物的比较
Similar Compounds
Hexanedioic acid, mixed esters with isodecanoic acid and trimethylolpropane: .
Hexanedioic acid, mixed esters with isooctadecanoic acid and trimethylolpropane: .
Uniqueness
Hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane is unique due to its combination of ester groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, including as a lubricant and plasticizer. Its stability and reactivity also make it valuable in synthetic chemistry and industrial processes.
属性
CAS 编号 |
84852-12-0 |
|---|---|
分子式 |
C40H80O11 |
分子量 |
737.1 g/mol |
IUPAC 名称 |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;16-methylheptadecanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/C18H36O2.C10H20O2.C6H10O4.C6H14O3/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-9(2)7-5-3-4-6-8-10(11)12;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h17H,3-16H2,1-2H3,(H,19,20);9H,3-8H2,1-2H3,(H,11,12);1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
InChI 键 |
GVLIODWRRSYJDR-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)(CO)CO.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCC(=O)O.C(CCC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


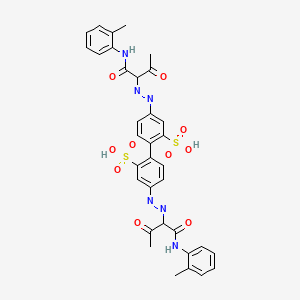
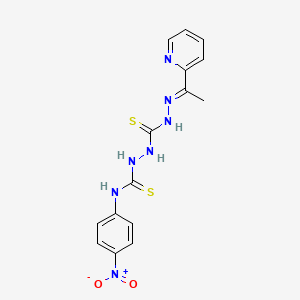

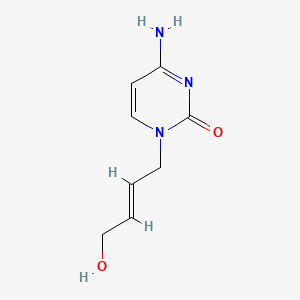
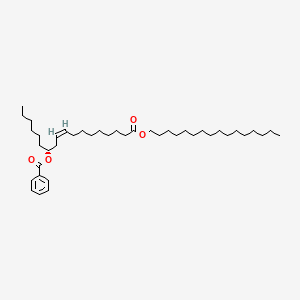

![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)
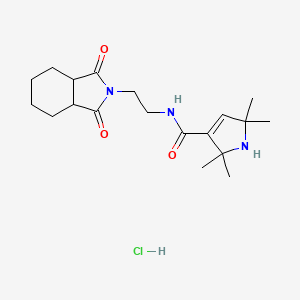
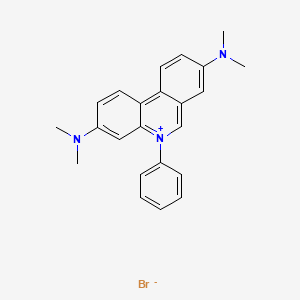



![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)

